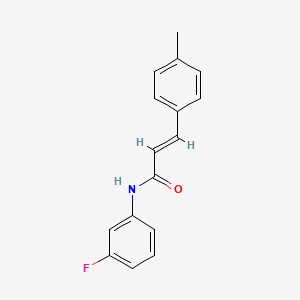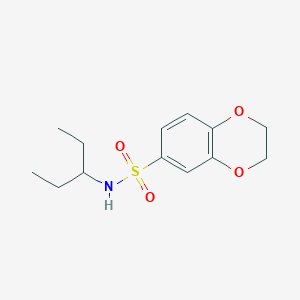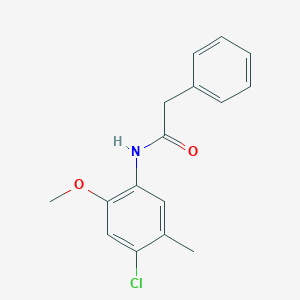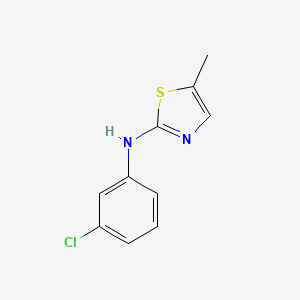![molecular formula C20H16N2O3 B5872326 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide
説明
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide, commonly known as ANF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ANF is a furan-based compound that exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
科学的研究の応用
ANF has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. ANF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ANF also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, ANF has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of ANF is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. ANF has been shown to inhibit the phosphorylation of Akt, which is a key regulator of cell survival and proliferation. ANF also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ANF exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ANF has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. ANF also reduces the production of pro-inflammatory cytokines, which helps to reduce inflammation. In addition, ANF reduces oxidative stress and inflammation, which protects against neurodegeneration.
実験室実験の利点と制限
ANF has several advantages for lab experiments, including its small size, stability, and ease of synthesis. ANF can be easily synthesized in the lab, and its stability allows for long-term storage. However, ANF has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. ANF also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for ANF research, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its therapeutic potential in other diseases. The development of more potent analogs of ANF could lead to the discovery of more effective drugs for cancer, inflammation, and neurodegenerative disorders. The investigation of its mechanism of action could provide insights into the signaling pathways that regulate cell survival, proliferation, and inflammation. The exploration of its therapeutic potential in other diseases, such as cardiovascular disease and diabetes, could expand the scope of ANF research.
合成法
ANF can be synthesized through a multistep process that involves the condensation of aniline and furfural. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the resulting product is purified through column chromatography. The yield of ANF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
特性
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(21-16-10-5-2-6-11-16)17(14-15-8-3-1-4-9-15)22-20(24)18-12-7-13-25-18/h1-14H,(H,21,23)(H,22,24)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISUVPGHXUSONN-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329308 | |
| Record name | N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
69763-54-8 | |
| Record name | N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5872269.png)






![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)



![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)